1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol is a heterocyclic compound with a molecular formula of C12H12N4O3. It is characterized by the presence of a quinoxaline ring substituted with a nitro group at the 6-position and a pyrrolidin-3-ol moiety at the 1-position . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Nitration: The quinoxaline ring is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 6-position.
Pyrrolidin-3-ol Addition: The final step involves the addition of the pyrrolidin-3-ol moiety to the quinoxaline ring through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-3-ol moiety can be replaced with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Aminoquinoxaline derivatives.
Substitution: Quinoxaline derivatives with different nucleophilic groups
Scientific Research Applications
1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Aminoquinoxalin-2-yl)pyrrolidin-3-ol: Similar structure but with an amino group instead of a nitro group.
1-(6-Methylquinoxalin-2-yl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a nitro group.
1-(6-Chloroquinoxalin-2-yl)pyrrolidin-3-ol: Similar structure but with a chloro group instead of a nitro group
Uniqueness
1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol is unique due to the presence of the nitro group, which imparts specific chemical and biological properties. The nitro group can undergo reduction to form reactive intermediates, making the compound useful in various chemical and biological applications .
Properties
IUPAC Name |
1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-9-3-4-15(7-9)12-6-13-11-5-8(16(18)19)1-2-10(11)14-12/h1-2,5-6,9,17H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKWOMJMWRYHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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